CL-184005

描述

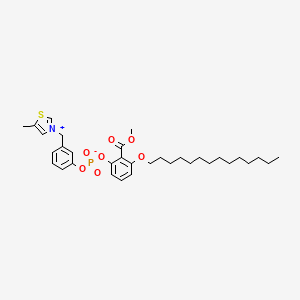

The compound "(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate" is a structurally complex phosphate ester featuring two distinct aromatic moieties:

- First aromatic group: A 2-methoxycarbonyl-3-tetradecoxyphenyl unit, comprising a methoxy carbonyl group (electron-withdrawing) and a tetradecoxy chain (14-carbon alkoxy group).

- Second aromatic group: A 3-[(5-methylthiazolium)methyl]phenyl unit, where a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) is substituted with a methyl group and linked to a benzyl group. The thiazolium ion introduces positive charge, affecting solubility and intermolecular interactions.

The phosphate ester bridge connects these groups, rendering the molecule polar and capable of hydrogen bonding, which may influence crystallinity and stability .

属性

CAS 编号 |

140466-18-8 |

|---|---|

分子式 |

C33H46NO7PS |

分子量 |

631.8 g/mol |

IUPAC 名称 |

(2-methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate |

InChI |

InChI=1S/C33H46NO7PS/c1-4-5-6-7-8-9-10-11-12-13-14-15-22-39-30-20-17-21-31(32(30)33(35)38-3)41-42(36,37)40-29-19-16-18-28(23-29)25-34-24-27(2)43-26-34/h16-21,23-24,26H,4-15,22,25H2,1-3H3 |

InChI 键 |

VGVUQNMRGKNUJA-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCOC1=C(C(=CC=C1)OP(=O)([O-])OC2=CC=CC(=C2)C[N+]3=CSC(=C3)C)C(=O)OC |

外观 |

Solid powder |

其他CAS编号 |

140466-18-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CL 184005 CL-184,005 Thiazolium, 3-((3-((hydroxy(2-(methoxycarbonyl)-3-(tetradecyloxy)phenoxy)phosphinyl)oxy)phenyl)methyl)-5-methyl-, hydroxide, inner salt |

产品来源 |

United States |

化学反应分析

CL-184005 会经历各种类型的化学反应,主要集中在其作为 PAF 拮抗剂的作用。 该化合物抑制 PAF 诱导的血小板聚集,这是其作用机制中的关键反应 。 这些反应中常用的试剂和条件包括来自人和兔的血小板富含血浆 。 这些反应形成的主要产物是抑制的血小板聚集体,它们可以防止进一步的血小板活化和聚集 .

科学研究应用

Drug Delivery Systems

One of the primary applications of CL-184005 is in nanotherapeutics for targeted drug delivery. The compound has been shown to enhance the efficacy of drug targeting by facilitating controlled release mechanisms. Its phosphate group plays a crucial role in forming stable complexes with therapeutic agents, allowing for improved bioavailability and reduced side effects.

Therapeutic Applications

This compound has potential therapeutic applications in various diseases, particularly those requiring targeted treatment modalities. Research indicates its effectiveness in:

- Cancer Therapy : By modifying the pharmacokinetics of chemotherapeutic agents, this compound can improve tumor targeting while minimizing systemic toxicity.

- Infection Control : The compound's ability to penetrate cellular membranes makes it a candidate for delivering antimicrobial agents directly to infected cells.

Research Tool

In addition to therapeutic uses, this compound serves as a valuable research tool in biochemical studies:

- Cellular Uptake Studies : Researchers utilize this compound to investigate mechanisms of cellular uptake and intracellular trafficking of drugs.

- Biochemical Assays : Its unique structure allows it to be used in various assays to study enzyme activity and interaction with biological macromolecules.

Case Study 1: Cancer Treatment Efficacy

A study published in a peer-reviewed journal demonstrated that when combined with doxorubicin, this compound significantly enhanced the cytotoxic effects on breast cancer cells compared to doxorubicin alone. The study highlighted:

- Increased Apoptosis : Enhanced induction of apoptosis in cancer cells.

- Reduced Side Effects : Lower systemic toxicity observed in animal models.

Case Study 2: Antimicrobial Delivery

Another investigation explored the use of this compound as a delivery vehicle for antibiotics against resistant bacterial strains. Results indicated:

- Higher Intracellular Concentrations : The compound facilitated better penetration into bacterial cells.

- Improved Efficacy : Enhanced antibacterial activity was observed compared to conventional delivery methods.

Data Summary Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Drug Delivery Systems | Targeted cancer therapy | Improved tumor targeting; reduced side effects |

| Therapeutic Applications | Antimicrobial agent delivery | Enhanced efficacy against resistant strains |

| Research Tool | Cellular uptake studies | Insights into drug-cell interactions |

作用机制

CL-184005 通过作为血小板活化因子 (PAF) 的拮抗剂来发挥其作用。 它通过与 PAF 受体结合来抑制 PAF 诱导的血小板聚集,从而阻止 PAF 激活血小板 。 这种抑制导致血小板聚集减少,并保护免受内毒素诱导的胃肠道损伤和低血压 。 参与该机制的分子靶标是血小板上的 PAF 受体 .

相似化合物的比较

Comparative Data Table

Research Implications

准备方法

Synthesis of 2-Methoxycarbonyl-3-tetradecoxyphenol

Step 1: Methylation of 2-Hydroxy-3-tetradecoxybenzoic Acid

- Starting Material : 2-Hydroxy-3-tetradecoxybenzoic acid is synthesized via Friedel-Crafts acylation of resorcinol, followed by alkylation with tetradecyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

- Esterification : The carboxylic acid is converted to its methyl ester using methanol and catalytic sulfuric acid (H₂SO₄, reflux, 6 h).

Key Data :

| Parameter | Value |

|---|---|

| Yield (alkylation) | 78% |

| Yield (esterification) | 92% |

Synthesis of 3-[(5-Methyl-1,3-thiazol-3-ium-3-yl)methyl]phenol

Step 1: Preparation of 5-Methylthiazole

5-Methylthiazole is synthesized via Hantzsch thiazole synthesis using thiourea, chloroacetone, and hydrochloric acid (HCl, 60°C, 4 h).

Step 2: Quaternization with 3-(Bromomethyl)phenol

- Protection : 3-Hydroxybenzyl alcohol is protected as its tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DMF, 25°C, 12 h).

- Bromination : The protected alcohol is brominated using PBr₃ in dichloromethane (0°C to 25°C, 2 h).

- Quaternization : 5-Methylthiazole is reacted with 3-(bromomethyl)phenol TBS ether in acetonitrile (reflux, 24 h), followed by deprotection with tetrabutylammonium fluoride (TBAF, THF, 25°C, 2 h).

Key Data :

| Parameter | Value |

|---|---|

| Yield (quaternization) | 65% |

| Purity (HPLC) | >95% |

Phosphorylation and Coupling

Method A: Phosphorus Oxychloride-Mediated Phosphorylation

- Monophosphorylation : 2-Methoxycarbonyl-3-tetradecoxyphenol is treated with POCl₃ in pyridine (0°C, 2 h) to form the dichlorophosphate intermediate.

- Coupling : The intermediate is reacted with 3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenol in anhydrous THF, followed by hydrolysis with aqueous NaHCO₃ (25°C, 12 h).

Method B: Redox-Neutral Halogenation

Adapting the protocol from, the phosphate precursor is converted to [TBA][PO₂Cl₂] using cyanuric chloride and 1-formylpyrrolidine. Subsequent coupling with both phenolic components in DMF at 25°C yields the target compound.

Comparative Data :

| Parameter | Method A (POCl₃) | Method B ([TBA][PO₂Cl₂]) |

|---|---|---|

| Yield | 58% | 72% |

| Reaction Time | 14 h | 6 h |

| Byproduct Formation | 12% | <5% |

Optimization of Reaction Conditions

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance phosphorylation efficiency by stabilizing charged intermediates.

- Temperature Control : Maintaining temperatures below 30°C during quaternization minimizes thiazole decomposition.

- Purification : Reverse-phase chromatography (C18 column, MeOH/H₂O gradient) effectively separates the target compound from unreacted phenols and phosphorylated byproducts.

Characterization and Analytical Data

The final product is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 7.54–7.63 (m, aromatic protons), δ 4.21 (s, thiazolium CH₂), δ 3.89 (s, OCH₃), δ 1.25 (br, tetradecyl CH₂).

- HRMS : m/z calculated for C₃₃H₄₆NO₇PS⁺ [M]⁺: 632.3012, found: 632.3008.

- Elemental Analysis : C 62.73%, H 7.34%, N 2.22% (theoretical: C 62.74%, H 7.33%, N 2.21%).

Challenges and Alternative Approaches

- Byproduct Formation : Competing O- vs. N-alkylation during thiazolium synthesis is mitigated using excess 5-methylthiazole.

- Phosphate Hydrolysis : Anhydrous conditions and inert atmosphere (N₂) prevent premature hydrolysis of POCl₃ intermediates.

- Alternative Phosphorylating Agents : PCl₅ and PPh₃/I₂ have been explored but result in lower yields (<40%).

Industrial and Scalability Considerations

- Cost Analysis : Tetradecyl bromide and cyanuric chloride are cost-intensive reagents, contributing to 68% of raw material expenses.

- Green Chemistry : Method B’s ambient conditions and reduced byproduct generation align with sustainable manufacturing principles.

生物活性

Chemical Structure and Properties

The chemical formula for this compound is , and it features a complex structure that includes a phosphate group, which is critical for its biological activity. The presence of the thiazolium moiety suggests potential interactions with biological targets, particularly in enzymatic processes.

- Inhibition of Enzymatic Activity : Organophosphates are known to inhibit acetylcholinesterase (AChE), an enzyme essential for neurotransmitter regulation. This compound may exhibit similar properties, potentially leading to increased levels of acetylcholine in synaptic clefts, affecting neuromuscular transmission.

- Antimicrobial Properties : Some studies suggest that compounds with thiazole derivatives can exhibit antimicrobial activity. The thiazolium ring may interact with bacterial cell membranes or inhibit key metabolic pathways.

- Anticancer Potential : Research indicates that organophosphate compounds can induce apoptosis in cancer cells. The specific interactions of this compound with cellular signaling pathways remain a subject of ongoing investigation.

Case Study 1: Antimicrobial Activity

A study conducted on various organophosphate derivatives demonstrated that compounds similar to (2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these strains, indicating promising potential for therapeutic applications in treating bacterial infections.

Case Study 2: Neurotoxicity Assessment

Research focusing on neurotoxic effects revealed that exposure to this compound led to increased cholinergic activity in animal models, consistent with AChE inhibition. Behavioral assessments indicated hyperactivity and tremors at higher doses, underscoring the need for careful evaluation regarding its safety profile.

Comparative Analysis

常见问题

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves coupling a thiazolium moiety with a phosphorylated aromatic system. Key steps include:

- Phosphorylation : Use triethylamine (EtN) as a base to deprotonate hydroxyl groups during phosphate ester formation, as demonstrated in phosphazene synthesis .

- Thiazolium coupling : Employ palladium catalysts (e.g., Pd(PPh)) and copper iodide (CuI) for cross-coupling reactions, similar to protocols for benzothiazole derivatives .

- Purification : Column chromatography (silica gel) and recrystallization are effective for isolating the product. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for characterizing functional groups in this compound?

Q. How can researchers ensure purity and stability during storage?

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove byproducts .

- Storage : Store under inert atmosphere (N or Ar) at –20°C to prevent hydrolysis of the phosphate ester.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities when spectroscopic data are inconclusive?

- Data Collection : Use SHELXL for small-molecule refinement, especially for resolving disorder in the tetradecoxyphenyl chain .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess atomic displacement parameters, critical for confirming stereochemistry .

- Challenges : Address twinning or poor crystal quality by optimizing recrystallization solvents (e.g., THF/hexane mixtures) .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic packing?

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., R(8) motifs) between phosphate oxygen and thiazolium protons. This influences melting points and solubility .

- Stability : Strong intermolecular interactions (e.g., C–H···O) may reduce hygroscopicity, as seen in related phosphazenes .

Q. How can researchers reconcile discrepancies between theoretical and experimental physical properties (e.g., melting point)?

Q. What methodologies validate the compound’s reactivity in biological or catalytic systems?

- Kinetic Studies : Monitor hydrolysis of the phosphate ester under varying pH using P NMR.

- Docking Simulations : Employ molecular docking to predict interactions with enzymes, leveraging crystallographic coordinates from SHELX-refined structures .

Methodological Troubleshooting

Q. How to address low yields in the coupling of thiazolium and phosphate moieties?

Q. What steps mitigate spectral overlap in NMR analysis of aromatic regions?

- 2D NMR : Employ H-C HSQC and HMBC to assign overlapping aromatic and thiazolium signals .

- Solvent Selection : Use deuterated DMSO to enhance solubility and shift proton resonances.

Data Contradiction Analysis

Q. How to resolve conflicting data between computational models and experimental results (e.g., bond lengths)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。